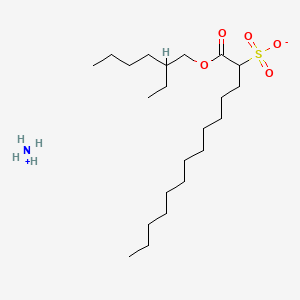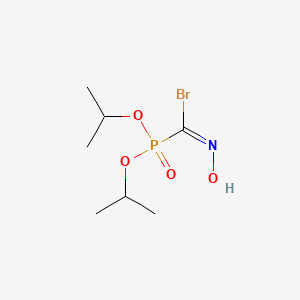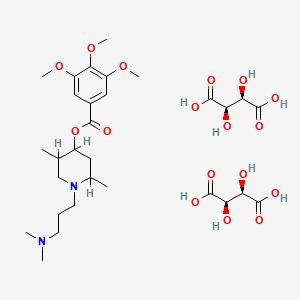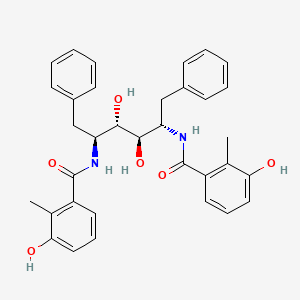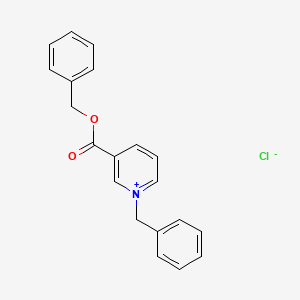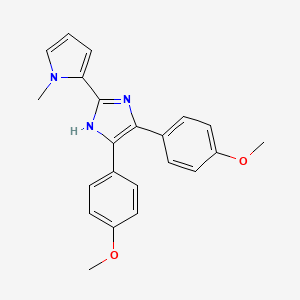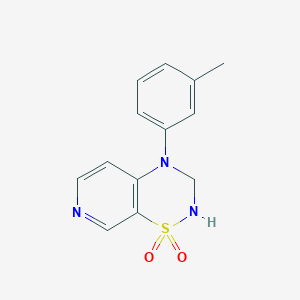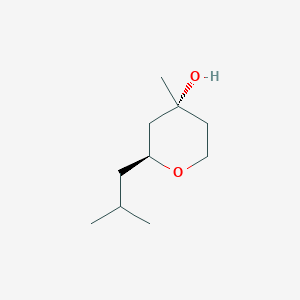
Phenol, 4-(dimethylaminomethyl)-2-methyl-6-propyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-(dimethylaminomethyl)-2-methyl-6-propyl-, hydrochloride is a chemical compound with a complex structure that includes a phenol group, a dimethylaminomethyl group, a methyl group, and a propyl group. This compound is known for its various applications in scientific research and industry, particularly in the fields of chemistry and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(dimethylaminomethyl)-2-methyl-6-propyl-, hydrochloride typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of phenol with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the dimethylaminomethyl group on the phenol ring .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-(dimethylaminomethyl)-2-methyl-6-propyl-, hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield corresponding alcohols.
Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Compounds with different functional groups replacing the dimethylaminomethyl group.
Applications De Recherche Scientifique
Phenol, 4-(dimethylaminomethyl)-2-methyl-6-propyl-, hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The compound exerts its effects primarily through the formation of methemoglobin. When administered, it rapidly oxidizes hemoglobin to methemoglobin, which can then bind to cyanide ions, thereby neutralizing their toxic effects . This mechanism is particularly useful in the treatment of cyanide poisoning, where rapid detoxification is crucial .
Comparaison Avec Des Composés Similaires
Phenol, 4-(dimethylaminomethyl)-2-methyl-6-propyl-, hydrochloride can be compared with other similar compounds such as:
4-Dimethylaminophenol: Shares a similar structure but lacks the methyl and propyl groups, making it less hydrophobic and potentially less effective in certain applications.
2,4,6-Tris(dimethylaminomethyl)phenol: Contains three dimethylaminomethyl groups, which can enhance its reactivity and catalytic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
96432-75-6 |
|---|---|
Formule moléculaire |
C13H22ClNO |
Poids moléculaire |
243.77 g/mol |
Nom IUPAC |
4-[(dimethylamino)methyl]-2-methyl-6-propylphenol;hydrochloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-5-6-12-8-11(9-14(3)4)7-10(2)13(12)15;/h7-8,15H,5-6,9H2,1-4H3;1H |
Clé InChI |
NKUWOJWNNKAIOH-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C(=CC(=C1)CN(C)C)C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-chlorophenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12765022.png)
![2-[2-(diethylamino)ethyl]-3-[4-(dimethylamino)phenyl]-3H-isoindol-1-one;dihydrochloride](/img/structure/B12765028.png)
